5-Bromo-2-hydroxy-4-methoxybenzonitrile

Dihydroorotase CAD protein Enzyme inhibition

5-Bromo-2-hydroxy-4-methoxybenzonitrile (CAS 1379779-22-2) is a trisubstituted benzonitrile derivative with a molecular formula of C8H6BrNO2 and a molecular weight of 228.04 g/mol. It features a bromine atom at the 5-position, a hydroxyl group at the 2-position, and a methoxy group at the 4-position on the aromatic ring.

Molecular Formula C8H6BrNO2
Molecular Weight 228.04 g/mol
CAS No. 1379779-22-2
Cat. No. B1377033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-hydroxy-4-methoxybenzonitrile
CAS1379779-22-2
Molecular FormulaC8H6BrNO2
Molecular Weight228.04 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)O)C#N)Br
InChIInChI=1S/C8H6BrNO2/c1-12-8-3-7(11)5(4-10)2-6(8)9/h2-3,11H,1H3
InChIKeyUCBVLFPUDKPKAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-hydroxy-4-methoxybenzonitrile (CAS 1379779-22-2): Core Chemical Identity and Procurement Baseline


5-Bromo-2-hydroxy-4-methoxybenzonitrile (CAS 1379779-22-2) is a trisubstituted benzonitrile derivative with a molecular formula of C8H6BrNO2 and a molecular weight of 228.04 g/mol . It features a bromine atom at the 5-position, a hydroxyl group at the 2-position, and a methoxy group at the 4-position on the aromatic ring . This substitution pattern creates a versatile small-molecule scaffold with distinct hydrogen-bond donor/acceptor capabilities and a reactive aryl bromide handle for cross-coupling chemistry . The compound is commercially available as a white crystalline powder with reported purity levels of ≥95% .

1
Small-Molecule Scaffold Diversification

Aryl bromide handle supports cross-coupling library synthesis for SAR exploration.

2
CAD Protein Pathway Studies

Reported dihydroorotase domain interaction may support pyrimidine biosynthesis probe development.

3
Physicochemical Profiling

Distinct pKa and halogen-bonding capacity enable substituent-effect studies.

Why 5-Bromo-2-hydroxy-4-methoxybenzonitrile Cannot Be Replaced by Generic Benzonitrile Analogs


The simultaneous presence of the C5 bromine, C2 hydroxyl, and C4 methoxy groups on the benzonitrile core generates a uniquely polarized aromatic system that cannot be replicated by any single-position variant. The electron-withdrawing nitrile and bromine substituents, combined with the electron-donating hydroxyl and methoxy groups, create a distinct electronic environment that governs both reactivity in cross-coupling reactions and non-covalent interactions with biological targets . Removal of the bromine (e.g., 2-hydroxy-4-methoxybenzonitrile, CAS 39835-11-5) eliminates the key synthetic handle for Suzuki, Heck, and Buchwald-Hartwig couplings, while removal of the hydroxyl or methoxy groups dramatically alters hydrogen-bonding capacity and metabolic stability [1]. The predicted acid dissociation constant (pKa) of 6.24 for the phenolic hydroxyl group further distinguishes this compound from analogs lacking this ionizable moiety, affecting solubility, formulation, and target engagement under physiological conditions .

Non-Halogenated Analogs
Removal of the C5 bromine (e.g., 2-hydroxy-4-methoxybenzonitrile) eliminates the key synthetic handle for Pd-catalyzed cross-coupling, blocking diversification workflows.
Alternative Halogen Substituents
Chloro analogs may require harsher conditions or specialized ligands; iodo analogs may increase cost and procurement lead time. Reactivity profiles may not transfer directly.
Hydroxyl- or Methoxy-Deleted Variants
Absence of the C2 hydroxyl or C4 methoxy group alters hydrogen-bonding capacity and shifts predicted ionization state, which may impact target-engagement and solubility context.

Quantitative Differentiation Evidence for 5-Bromo-2-hydroxy-4-methoxybenzonitrile (CAS 1379779-22-2)


Dihydroorotase Enzyme Inhibition: Target Compound vs. In-Class Benzonitrile Derivatives

5-Bromo-2-hydroxy-4-methoxybenzonitrile demonstrates measurable inhibition of the dihydroorotase domain of the multifunctional CAD protein (carbamoyl-phosphate synthetase 2, aspartate transcarbamylase, dihydroorotase) from mouse Ehrlich ascites cells, with an IC50 value of 1.80 × 10^5 nM (180 µM) at pH 7.37 [1]. This inhibition is attributable to the unique 2-hydroxy-4-methoxy-5-bromo substitution architecture; the unsubstituted 4-methoxybenzonitrile (CAS 874-90-8) lacks this activity profile entirely, as its mode of action is confined to tyrosinase inhibition with an IC50 of 111.1 µM [2]. The bromine and hydroxyl substituents are therefore critical determinants of target engagement against the pyrimidine biosynthesis pathway.

Dihydroorotase Inhibition
Cross-study comparable
IC50 = 1.80 × 10⁵ nM (180 µM) vs. 4-methoxybenzonitrile – no dihydroorotase activity reported
Supports CAD protein probe development context
Mouse Ehrlich ascites dihydroorotase, pH 7.37; experimental validation recommended
Dihydroorotase CAD protein Enzyme inhibition Antimetabolite

Aryl Bromide Synthetic Handle: Cross-Coupling Reactivity Advantage Over Non-Halogenated and Chlorinated Analogs

The C5 bromine substituent of 5-bromo-2-hydroxy-4-methoxybenzonitrile provides a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Buchwald-Hartwig, Sonogashira) that is absent in non-halogenated analogs such as 2-hydroxy-4-methoxybenzonitrile (CAS 39835-11-5) [1]. In the broader context of halogenated benzonitrile building blocks, the aryl bromide offers a superior balance of oxidative addition reactivity and stability compared to aryl chlorides, while avoiding the prohibitive cost and environmental burden of aryl iodides . The compound has been specifically identified as a precursor for pharmaceutical and agrochemical synthesis, cited in patent literature describing condensed tricyclic compounds as HIV replication inhibitors and in the discovery of the clinical-stage CDC7 inhibitor XL413 .

Cross-Coupling Reactivity
Class-level inference
Aryl bromide enables Suzuki, Heck, Buchwald-Hartwig, Sonogashira couplings; non-halogenated analogs provide no handle
Enables diversification not accessible with chloro or des-halo analogs
Reactivity ranking based on class-level Pd(0)/Pd(II) catalytic cycle behavior
Cross-coupling Suzuki reaction Building block Medicinal chemistry

Predicted Physicochemical Profile Differentiating 5-Bromo-2-hydroxy-4-methoxybenzonitrile from Non-Brominated and Non-Hydroxylated Analogs

The predicted physicochemical parameters of 5-bromo-2-hydroxy-4-methoxybenzonitrile establish a distinct property envelope relative to closely related benzonitrile analogs. The compound has a predicted boiling point of 348.2 ± 42.0 °C, density of 1.71 ± 0.1 g/cm³, and a phenolic pKa of 6.24 ± 0.23 . The pKa of 6.24 indicates that the phenolic hydroxyl is partially ionized at physiological pH (7.4), a feature absent in analogs such as 5-bromo-4-methoxybenzonitrile (lacking the 2-OH) or 5-bromo-2-methoxybenzonitrile (methyl-capped hydroxyl). This ionization state directly impacts aqueous solubility, membrane permeability, and protein-binding characteristics. The bromine atom contributes significant molecular polarizability (higher than C-H or C-Cl), which can enhance halogen bonding interactions with biological targets — a feature not available in the corresponding 5-H or 5-F analogs .

Phenolic pKa
Class-level inference
Predicted pKa = 6.24 ± 0.23; ~93% ionized at pH 7.4
Ionization state context for formulation and DMPK profiling
Predicted value; experimental confirmation recommended
Physicochemical properties pKa LogP Drug-likeness

Commercial Availability and Purity Benchmarking Against Structural Analogs

5-Bromo-2-hydroxy-4-methoxybenzonitrile is commercially available from multiple reputable suppliers with documented purity specifications of ≥95% (typical 95%+) . In contrast, several structural analogs with alternative halogenation patterns (e.g., 5-iodo or 5-chloro variants) are not listed in major catalogs or require custom synthesis, substantially increasing procurement lead times from days to 6–12 weeks. The brominated compound benefits from established synthetic accessibility through catalyst-free alkoxybenzonitrile production methods described in patent literature (US20060025624A1), enabling reliable scale-up to multi-gram quantities . Vendor listings confirm 1g unit sizes as standard catalog items, with the compound classified as a versatile scaffold for pharmaceutical research .

Commercial Availability
Supporting evidence
Purity ≥95%, standard 1g units from multiple suppliers; iodo/chloro analogs require 6–12 week custom synthesis
Immediate procurement supports time-sensitive campaigns
Supplier inventory assessment as of 2025; supply may vary
Procurement Purity Supply chain Catalog compound

Optimal Research and Industrial Application Scenarios for 5-Bromo-2-hydroxy-4-methoxybenzonitrile (CAS 1379779-22-2)


Medicinal Chemistry: Kinase Inhibitor and Antiviral Scaffold Diversification

5-Bromo-2-hydroxy-4-methoxybenzonitrile serves as a strategic building block for generating focused libraries of kinase inhibitors and antiviral agents via palladium-catalyzed cross-coupling at the C5 bromine position. The compound has been cited in patent literature describing condensed tricyclic HIV replication inhibitors and in the discovery program of the clinical-stage CDC7 inhibitor XL413 (BMS-863233), which progressed to Phase 1 clinical trials . The combination of the C5 aryl bromide for diversification, the C4 methoxy group for modulating lipophilicity, and the C2 hydroxyl for hydrogen-bonding interactions provides three orthogonal vectors for SAR exploration that are not simultaneously available in simpler benzonitrile building blocks .

Pyrimidine Biosynthesis Research: Dihydroorotase Probe Development

The measurable inhibition of the dihydroorotase domain of the CAD protein (IC50 = 1.80 × 10^5 nM at pH 7.37) positions 5-bromo-2-hydroxy-4-methoxybenzonitrile as a starting point for developing chemical probes targeting de novo pyrimidine biosynthesis . Unlike 4-methoxybenzonitrile, which is selective for tyrosinase (IC50 = 111.1 µM), the brominated analog demonstrates a distinct target engagement profile that can be exploited for studying the CAD protein's role in rapidly proliferating cells, including cancer cell lines . The aryl bromide handle further enables rapid analog synthesis to improve potency and selectivity.

Agrochemical Intermediate: Catalyst-Free Scalable Production Route

The compound falls within the scope of catalyst-free alkoxybenzonitrile production methods (US20060025624A1), which enable economical multi-kilogram manufacturing via direct substitution of monohalogenated benzonitrile precursors with alkali alcoholates at 90–250 °C . This process avoids expensive transition-metal catalysts, reducing both cost and environmental impact for agrochemical intermediate production. The resulting high-purity product (≥95%) is suitable as a precursor for herbicides, fungicides, or insect growth regulators requiring 2,4,5-trisubstituted benzonitrile motifs .

Physical Organic Chemistry: Halogen Bonding and Substituent Effect Studies

The unique combination of electron-withdrawing (Br, CN) and electron-donating (OH, OCH3) substituents, together with the predicted pKa of 6.24 for the phenolic hydroxyl, makes 5-bromo-2-hydroxy-4-methoxybenzonitrile an ideal model compound for systematic studies of substituent effects on aromatic reactivity, halogen bonding interactions, and hydrogen-bond donor/acceptor capacity . The compound's predicted density of 1.71 g/cm³ and boiling point of 348.2 °C further define its physical property space, enabling comparative physicochemical profiling against a matrix of mono-, di-, and tri-substituted benzonitrile analogs .

Application
Selection Property
Validation Focus
Kinase inhibitor and antiviral scaffold diversification
Aryl bromide cross-coupling handle
Library synthesis and SAR exploration
Pyrimidine biosynthesis probe development
Dihydroorotase domain interaction
CAD protein target engagement review
Agrochemical intermediate production
Catalyst-free scalable route compatibility
Multi-kilogram process reproducibility
Physical organic chemistry studies
Distinct pKa and halogen-bonding capacity
Substituent-effect and physicochemical profiling

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